

Synthesis Protocol for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine

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Compound of Interest

Compound Name:	7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
Cat. No.:	B125071

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Abstract

This document provides a detailed methodology for the synthesis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine, a heterocyclic compound of interest in medicinal chemistry. The protocol outlined is based on an efficient and scalable synthetic route commencing from 4-methoxythiophenol. The key transformation involves an N-acyliminium ion cyclization, which facilitates the construction of the core tetrahydrobenzo[1][2]thiazepine structure. This four-step synthesis offers a significant improvement over previously reported methods, providing the target compound in a high overall yield. This protocol is intended to furnish researchers with the necessary information to replicate this synthesis for further study and development.

Introduction

7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine and its derivatives are important scaffolds in drug discovery, with some analogues demonstrating biological activities. An efficient and scalable synthesis is crucial for the exploration of their therapeutic potential. The following protocol details a robust four-step synthesis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine. [1]

Overall Synthetic Scheme

The synthesis proceeds in four sequential steps starting from 4-methoxythiophenol:

- S-alkylation: Reaction of 4-methoxythiophenol with 2-bromoethylamine hydrobromide to yield S-(4-methoxyphenyl)-2-aminoethanethiol.
- Amide Formation: Acylation of the resulting aminoethanethiol with chloroacetyl chloride.
- Thioether Formation: Intramolecular cyclization to form the lactam.
- Reduction: Reduction of the lactam to afford the final product, 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine.

Experimental Protocols

Step 1: Synthesis of 2-((4-methoxyphenyl)thio)ethan-1-amine

Reagent	Molar Mass (g/mol)	Amount	Moles
4-Methoxythiophenol	140.21	10.0 g	71.3 mmol
2-Bromoethylamine hydrobromide	204.89	14.6 g	71.3 mmol
Sodium hydroxide	40.00	5.7 g	142.6 mmol
Methanol	32.04	100 mL	-
Water	18.02	100 mL	-

Procedure:

- To a solution of 4-methoxythiophenol (10.0 g, 71.3 mmol) in methanol (100 mL), a solution of sodium hydroxide (5.7 g, 142.6 mmol) in water (100 mL) is added.
- The reaction mixture is stirred at room temperature for 15 minutes.
- 2-Bromoethylamine hydrobromide (14.6 g, 71.3 mmol) is added in one portion.

- The mixture is heated to reflux for 2 hours.
- After cooling to room temperature, the methanol is removed under reduced pressure.
- The aqueous residue is extracted with dichloromethane (3 x 100 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 2-chloro-N-(2-((4-methoxyphenyl)thio)ethyl)acetamide

Reagent	Molar Mass (g/mol)	Amount	Moles
2-((4-methoxyphenyl)thio)ethan-1-amine	183.28	13.0 g	71.0 mmol
Chloroacetyl chloride	112.94	8.8 g	78.1 mmol
Triethylamine	101.19	10.8 g	106.5 mmol
Dichloromethane	84.93	200 mL	-

Procedure:

- The crude 2-((4-methoxyphenyl)thio)ethan-1-amine (13.0 g, ~71.0 mmol) is dissolved in dichloromethane (200 mL) and cooled to 0 °C.
- Triethylamine (10.8 g, 106.5 mmol) is added, followed by the dropwise addition of chloroacetyl chloride (8.8 g, 78.1 mmol).
- The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
- The reaction is quenched by the addition of water (100 mL).

- The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).
- The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.

Step 3: Synthesis of 7-methoxy-4,5-dihydrobenzo[f][1][2]thiazepin-3(2H)-one

Reagent	Molar Mass (g/mol)	Amount	Moles
2-chloro-N-(2-((4-methoxyphenyl)thio)ethylacetamide	259.75	18.4 g	71.0 mmol
Sodium hydride (60% dispersion in mineral oil)	40.00	3.4 g	85.2 mmol
Tetrahydrofuran (anhydrous)	72.11	250 mL	-

Procedure:

- To a suspension of sodium hydride (3.4 g of a 60% dispersion in mineral oil, 85.2 mmol) in anhydrous tetrahydrofuran (150 mL) at 0 °C, a solution of crude 2-chloro-N-(2-((4-methoxyphenyl)thio)ethylacetamide (18.4 g, ~71.0 mmol) in anhydrous tetrahydrofuran (100 mL) is added dropwise.
- The reaction mixture is stirred at room temperature for 12 hours.
- The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride (50 mL).

- The organic solvent is removed under reduced pressure.
- The aqueous residue is extracted with ethyl acetate (3 x 100 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
- The crude product is purified by column chromatography on silica gel.

Step 4: Synthesis of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine

Reagent	Molar Mass (g/mol)	Amount	Moles
7-methoxy-4,5-dihydrobenzo[f][1][2]thiazepin-3(2H)-one	223.29	10.0 g	44.8 mmol
Borane-tetrahydrofuran complex (1 M solution in THF)	-	134.4 mL	134.4 mmol
Tetrahydrofuran (anhydrous)	72.11	100 mL	-

Procedure:

- To a solution of 7-methoxy-4,5-dihydrobenzo[f][1][2]thiazepin-3(2H)-one (10.0 g, 44.8 mmol) in anhydrous tetrahydrofuran (100 mL) at 0 °C, borane-tetrahydrofuran complex (134.4 mL of a 1 M solution in THF, 134.4 mmol) is added dropwise.
- The reaction mixture is heated to reflux for 4 hours.
- After cooling to 0 °C, the reaction is quenched by the slow addition of methanol (50 mL), followed by 6 M HCl (50 mL).
- The mixture is heated to reflux for 1 hour.

- After cooling, the mixture is made alkaline ($\text{pH} > 10$) by the addition of 6 M NaOH .
- The product is extracted with ethyl acetate ($3 \times 100 \text{ mL}$).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine.

Data Summary

Step	Product	Starting Material	Yield (%)
1 & 2	2-chloro-N-(2-((4-methoxyphenyl)thio)ethyl)acetamide	4-Methoxythiophenol	~85% (two steps)
3	7-methoxy-4,5-dihydrobenzo[f][2]thiazepin-3(2H)-one	2-chloro-N-(2-((4-methoxyphenyl)thio)ethyl)acetamide	~80%
4	7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine	7-methoxy-4,5-dihydrobenzo[f][2]thiazepin-3(2H)-one	~90%
Overall	7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine	4-Methoxythiophenol	~68%[1]

Visualization of the Synthetic Workflow



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Caption: Synthetic workflow for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine.

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